α-Mannosidase Inhibition: 2,5-Anhydro-D-mannofuranose Oxime vs. Aldehyde Precursor
2,5-Anhydro-D-mannofuranose oxime demonstrates α-mannosidase inhibitory activity by blocking the enzymatic conversion of mannitol to mannose and fructose, whereas its aldehyde precursor (2,5-anhydro-D-mannofuranose) lacks this biological function entirely . The oxime functionality introduces a C=N-OH group that interacts with the enzyme active site, a mechanism not available to the aldehyde form.
| Evidence Dimension | α-Mannosidase Inhibition |
|---|---|
| Target Compound Data | Active inhibitor (qualitative) |
| Comparator Or Baseline | 2,5-Anhydro-D-mannofuranose (aldehyde) - No inhibition reported |
| Quantified Difference | Functional gain: oxime active vs. aldehyde inactive |
| Conditions | In vitro enzymatic assay; mannitol to mannose/fructose conversion pathway |
Why This Matters
The oxime functionality is essential for α-mannosidase inhibitory activity; the aldehyde precursor cannot substitute in glycobiology studies targeting mannose metabolism.
